molecular formula C8H12N2O2 B3026914 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone CAS No. 1187732-72-4

1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone

Cat. No. B3026914
M. Wt: 168.19
InChI Key: WCHCXHRUMICFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08318762B2

Procedure details

An aqueous solution of methyl glyoxal (pyruvaldehyde) (40%, 6.5 mL, 40 mmol) was added to a solution of ethylhydrazine oxalate (1 g, 6.7 mmol) and acetic acid (0.57 mL, 10 mmol) in water (11 mL), and the resulting mixture was heated at reflux for 3 hours. The reaction mixture was cooled to room temperature and extracted with EtOAc (3×). The combined organic layers were dried, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography (silica gel) eluting with a gradient of heptane to heptane:ethyl acetate (80:20) to give 622 mg (56%) of 1-(1-ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone as a white solid.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]=O)=[O:3].[C:6]([OH:11])(=O)[C:7](O)=O.[CH2:12]([NH:14][NH2:15])[CH3:13].[C:16](O)(=O)C>O>[CH2:12]([N:14]1[C:7]([CH3:16])=[C:6]([OH:11])[C:4]([C:2](=[O:3])[CH3:1])=[N:15]1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
CC(=O)C=O
Name
Quantity
1 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.C(C)NN
Name
Quantity
0.57 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
11 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (silica gel)
WASH
Type
WASH
Details
eluting with a gradient of heptane to heptane:ethyl acetate (80:20)

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=C(C(=C1C)O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 622 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.